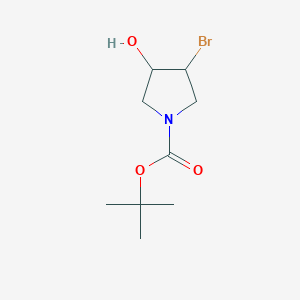
N-Boc-3-bromo-4-hydroxy-pyrrolidine
Descripción general
Descripción
“N-Boc-3-bromo-4-hydroxy-pyrrolidine” is a chemical compound with the molecular formula C9H16BrNO3 . It is also known by other names such as “tert-Butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate” and "1-Boc-4-bromopyrrolidin-3-ol" .
Synthesis Analysis
While specific synthesis methods for “N-Boc-3-bromo-4-hydroxy-pyrrolidine” were not found, it’s worth noting that N-Boc-3-pyrrolidinone can be used as a starting material in the synthesis of spirocyclic tetrahydrofuran .Molecular Structure Analysis
The molecular weight of “N-Boc-3-bromo-4-hydroxy-pyrrolidine” is 266.13 g/mol . The IUPAC name for this compound is "tert-butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate" . The InChI and Canonical SMILES representations provide more detailed structural information .Physical And Chemical Properties Analysis
“N-Boc-3-bromo-4-hydroxy-pyrrolidine” has a molecular weight of 266.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 265.03136 g/mol . The topological polar surface area is 49.8 Ų .Aplicaciones Científicas De Investigación
Peptide Synthesis
This compound is utilized in peptide synthesis, which is a fundamental process in creating various peptides for therapeutic and research purposes. The tert-butoxycarbonyl (Boc) group in the compound serves as a protective group for amines, allowing for selective reactions during the synthesis process .
Carbazole Derivatives Synthesis
N-Boc-3-bromo-4-hydroxy-pyrrolidine: is used in the synthesis of carbazole derivatives. These derivatives are important due to their wide range of biological activities and applications in material science. The bromo compound facilitates the formation of carbazoles through heating with arenes in the presence of Lewis acids .
Organocatalytic Synthesis of Pyrroles
The compound is involved in the organocatalytic synthesis of pyrroles, which are significant heterocyclic compounds found in many natural products and pharmaceuticals. It undergoes enantioselective aromatization to produce 3-aryl pyrroles with high enantiomeric excess .
Regio- and Enantioselective Hydroalkylation
N-Boc-3-bromo-4-hydroxy-pyrrolidine: plays a role in regio- and enantioselective hydroalkylation reactions. These reactions are crucial for producing chiral C2- or C3-alkylated pyrrolidines, which have applications in medicinal chemistry and as building blocks for complex molecules .
Propiedades
IUPAC Name |
tert-butyl 3-bromo-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRIILICSFSOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101183882 | |
| Record name | 1,1-Dimethylethyl 3-bromo-4-hydroxy-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101183882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-3-bromo-4-hydroxy-pyrrolidine | |
CAS RN |
1017782-17-0 | |
| Record name | 1,1-Dimethylethyl 3-bromo-4-hydroxy-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-bromo-4-hydroxy-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101183882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



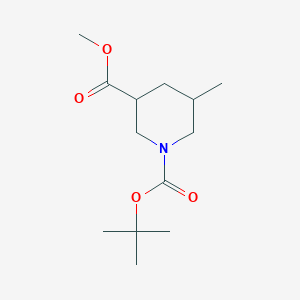
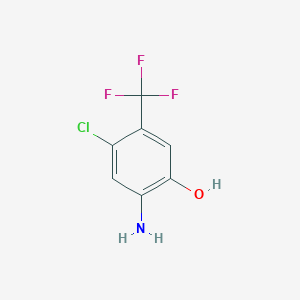
![2-Oxaspiro[3.5]nonane-7-methanamine](/img/structure/B1375388.png)
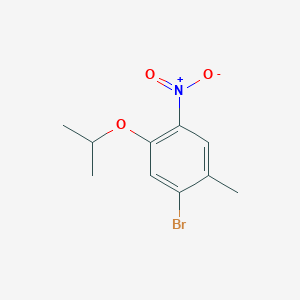
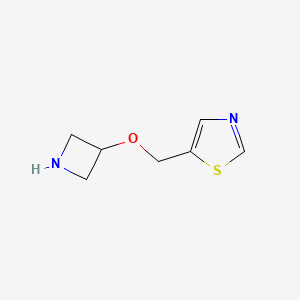

![1-[(Tert-butoxy)carbonyl]-5-methylpiperidine-3-carboxylic acid](/img/structure/B1375394.png)

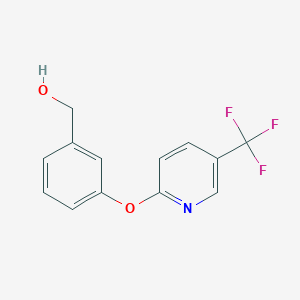


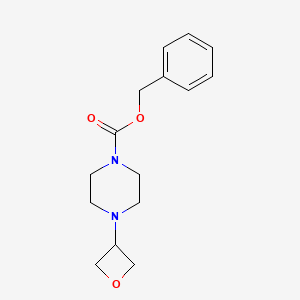
![1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B1375403.png)
